Cas no 102719-89-1 (Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-)
![Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- structure](https://pt.kuujia.com/scimg/cas/102719-89-1x500.png)
102719-89-1 structure
Nome do Produto:Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-
Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-
- (-)-3-Methyl-N-[5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl]butanamide
- 3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide
- Cyclocarbamide A
- 3-Methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydro-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)butanimidic acid
- 102719-89-1
- (-)-3-Methyl-N-[5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl]butanamid
- DTXSID20908019
- Butanamide, 3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo(1,2-c)(1,3)oxazepin-3-yl)-, (-)-
- (-)-Cyclocarbamide A
-
- Inchi: InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17)
- Chave InChI: OOVIDZVWKLFZSZ-UHFFFAOYSA-N
- SMILES: CC(CC(NC1OC(=O)N2CCCC2C(=O)C=1C)=O)C
Propriedades Computadas
- Massa Exacta: 280.1424
- Massa monoisotópica: 280.142
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 3
- Complexidade: 482
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 75.7Ų
Propriedades Experimentais
- Densidade: 1.23
- Ponto de ebulição: 461°Cat760mmHg
- Ponto de Flash: 232.6°C
- Índice de Refracção: 1.543
- PSA: 75.71
- LogP: 2.34210
Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- Literatura Relacionada
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
102719-89-1 (Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-) Produtos relacionados
- 2580217-46-3(Tert-butyl 2-amino-3-bromo-6-methylbenzoate)
- 490039-70-8(2-Iodo-3-methoxybenzonitrile)
- 2228655-01-2(3-(2,6-dichloro-4-methylpyridin-3-yl)-3,3-difluoropropanoic acid)
- 2227869-15-8((1S)-1-(2,5-difluoro-4-nitrophenyl)ethan-1-ol)
- 2137825-80-8(Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester)
- 107189-15-1(2-(4-bromo-3-nitrophenyl)-2-methylpropanoic acid)
- 1862432-43-6([(3-Chloro-4-nitrophenyl)methyl](methyl)amine)
- 22097-10-5(5-Methyl-1,2,3-thiadiazole-4-carboxylic acid)
- 141379-89-7(9-Azabicyclo[3.3.1]nonane-3-carbonitrile, 9-(phenylmethyl)-)
- 868376-32-3(5-nitro-N-(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenefuran-2-carboxamide)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
